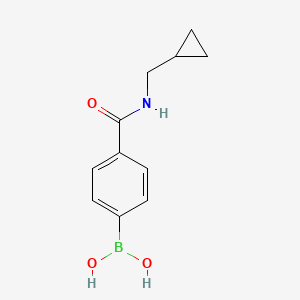

(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13575739

Molecular Formula: C11H14BNO3

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BNO3 |

|---|---|

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | [4-(cyclopropylmethylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H14BNO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,1-2,7H2,(H,13,14) |

| Standard InChI Key | AGKCMWAYHJQWBX-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C(=O)NCC2CC2)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NCC2CC2)(O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [4-(cyclopropylcarbamoyl)phenyl]boronic acid, reflecting its phenyl ring substituted with both a boronic acid (-B(OH)₂) group and a cyclopropylcarbamoyl (-C(=O)NHC₃H₅) moiety . Its molecular formula is C₁₀H₁₂BNO₃, with a molecular weight of 205.02 g/mol .

Structural Features

The compound’s structure combines a phenyl ring with two distinct functional groups:

-

Boronic Acid Group: Positioned at the para position relative to the carbamoyl substituent, this group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

-

Cyclopropylcarbamoyl Group: The cyclopropyl ring introduces steric and electronic effects that influence the compound’s reactivity and potential biological interactions .

Table 1: Key Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 515140-26-8 | |

| PubChem CID | 2773359 | |

| SMILES Notation | B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | |

| Topological Polar Surface | 69.6 Ų |

Synthesis and Synthetic Utility

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the provided sources, analogous boronic acids are typically synthesized via Suzuki-Miyaura coupling or lithiation-borylation strategies . For example, the PMC study details the use of 4-chloro-3-carboxyphenylboronic acid in Pd-catalyzed couplings, suggesting that similar methods could apply to this derivative. Key steps might include:

-

Introduction of the Boronic Acid Group: Via Miyaura borylation of a halogenated precursor.

-

Carbamoyl Formation: Reaction of an aminocyclopropane with a carboxylic acid derivative, such as an acyl chloride or activated ester.

Challenges in Synthesis

-

Steric Hindrance: The cyclopropyl group may impede reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures or bulky ligands) .

-

Boronic Acid Stability: Boronic acids are prone to protodeboronation under acidic or aqueous conditions, requiring anhydrous solvents and inert atmospheres .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under standard laboratory conditions. Its boronic acid moiety confers pH-dependent solubility, with improved aqueous solubility at alkaline pH due to deprotonation . The cyclopropylcarbamoyl group enhances lipophilicity, as evidenced by a calculated logP value of approximately 1.2 (estimated via PubChem algorithms) .

Table 2: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

| Exact Mass | 205.0910234 Da | PubChem |

Spectroscopic Data

Applications in Drug Discovery and Materials Science

Role in Medicinal Chemistry

Boronic acids are pivotal in designing protease inhibitors and covalent drugs. Although direct biological data for this compound are lacking, its structural analogs have been investigated as XPA inhibitors for oncology applications . The cyclopropyl group may modulate target binding by inducing conformational strain or enhancing metabolic stability .

Suzuki-Miyaura Cross-Coupling

This reaction, which couples boronic acids with aryl halides, is widely used to construct biaryl systems in pharmaceuticals. For instance, the PMC study employed a similar boronic acid in synthesizing furan-containing intermediates, underscoring this compound’s potential utility in accessing complex architectures.

Future Directions and Research Gaps

-

Biological Screening: Prioritize assays to evaluate anticancer or antimicrobial activity.

-

Synthetic Optimization: Develop scalable routes to improve accessibility for industrial applications.

-

Structural Studies: X-ray crystallography could elucidate conformational preferences impacting reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume